![molecular formula C10H7BrN2O4 B1414413 Methyl 5-bromo-3-cyano-2-nitrophenylacetate CAS No. 1806853-81-5](/img/structure/B1414413.png)
Methyl 5-bromo-3-cyano-2-nitrophenylacetate
Overview
Description
Methyl 5-bromo-3-cyano-2-nitrophenylacetate (MCNPA) is an organic compound that is used in a variety of scientific research applications. MCNPA is a colorless, crystalline solid with a melting point of 99-100°C and a density of 1.5 g/cm3. It is soluble in water and has a boiling point of 177-179°C. MCNPA is a versatile compound that can be used in a variety of laboratory experiments due to its unique chemical and physical properties.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-nitrophenylacetate is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes. It is also used in the study of biological systems, such as in the study of enzyme kinetics and the regulation of gene expression.
Mechanism of Action
Methyl 5-bromo-3-cyano-2-nitrophenylacetate is known to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
Methyl 5-bromo-3-cyano-2-nitrophenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins. In addition, it has been shown to have an anti-inflammatory effect and to have antioxidant activity.
Advantages and Limitations for Lab Experiments
Methyl 5-bromo-3-cyano-2-nitrophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also easy to use, with a simple synthesis method and a relatively low melting point. However, it has some limitations. It is not very water-soluble, and it can be difficult to separate from the reaction mixture.
Future Directions
In the future, Methyl 5-bromo-3-cyano-2-nitrophenylacetate may be used in a variety of applications. It may be used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an inhibitor of gene expression. It may also be used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins. Additionally, it may be used to develop new drugs and treatments for a variety of diseases. Finally, it may be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
properties
IUPAC Name |
methyl 2-(5-bromo-3-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-8(11)3-7(5-12)10(6)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFVKKBONUGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-cyano-2-nitrophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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